molecular formula C11H17NO B12976167 (R)-3-(1-Aminobutyl)-2-methylphenol

(R)-3-(1-Aminobutyl)-2-methylphenol

Cat. No.: B12976167
M. Wt: 179.26 g/mol
InChI Key: MKTNNLYVBKOARZ-SNVBAGLBSA-N
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Description

®-3-(1-Aminobutyl)-2-methylphenol is an organic compound with a unique structure that includes an aminobutyl group attached to a methylphenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminobutyl)-2-methylphenol typically involves the reaction of 2-methylphenol with an appropriate aminobutyl precursor under controlled conditions. One common method involves the use of a Grignard reagent, where the 2-methylphenol is first converted to a suitable intermediate, which is then reacted with an aminobutyl halide to form the desired product.

Industrial Production Methods

Industrial production of ®-3-(1-Aminobutyl)-2-methylphenol may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminobutyl)-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminobutyl group can be reduced to form primary amines.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-3-(1-Aminobutyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with various enzymes and receptors, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Aminobutyl)benzonitrile
  • ®-3-(1-Aminobutyl)benzenesulfinate
  • ®-3-(1-Aminobutyl)phenylamine

Uniqueness

®-3-(1-Aminobutyl)-2-methylphenol is unique due to the presence of both the aminobutyl and methylphenol groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that may not be possible with similar compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-[(1R)-1-aminobutyl]-2-methylphenol

InChI

InChI=1S/C11H17NO/c1-3-5-10(12)9-6-4-7-11(13)8(9)2/h4,6-7,10,13H,3,5,12H2,1-2H3/t10-/m1/s1

InChI Key

MKTNNLYVBKOARZ-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=C(C(=CC=C1)O)C)N

Canonical SMILES

CCCC(C1=C(C(=CC=C1)O)C)N

Origin of Product

United States

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